1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide
説明
1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a pyrazole moiety at the 6-position and a piperidine-3-carboxamide group at the 3-position. The N-substituent on the carboxamide is a 2,4-dimethylphenyl group, which confers lipophilicity and steric bulk.
The pyridazine-pyrazole scaffold is structurally distinct from other heterocyclic systems (e.g., pyrimidine or triazole derivatives), offering unique electronic and steric properties. The 2,4-dimethylphenyl group enhances metabolic stability by reducing oxidative metabolism at the phenyl ring, a common strategy in drug design .
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15-6-7-18(16(2)13-15)23-21(28)17-5-3-11-26(14-17)19-8-9-20(25-24-19)27-12-4-10-22-27/h4,6-10,12-13,17H,3,5,11,14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHALJLZUZKFVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The molecular formula of this compound is , and it features a piperidine ring, a pyridazine moiety, and a pyrazole group. The structural complexity allows for diverse interactions with biological targets, enhancing its therapeutic potential.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. Specifically, compounds similar to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that pyrazole derivatives can inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .
Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of pyrazole derivatives. The compound may exhibit similar properties, making it a candidate for further exploration in the development of antimicrobial agents. In vitro tests have shown that certain pyrazole compounds can inhibit bacterial growth effectively .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in various research contexts. These compounds are believed to modulate inflammatory pathways, which could lead to therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases .
Synergistic Effects with Chemotherapeutics
A notable study investigated the synergistic effects of pyrazole derivatives when combined with traditional chemotherapeutic agents like doxorubicin. The results indicated enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly with compounds containing halogen substituents . This suggests that the compound may enhance the efficacy of existing treatments.
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds indicates that modifications to the piperidine and pyrazole moieties can significantly influence biological activity. For example, the introduction of various substituents on the phenyl rings has been shown to enhance antitumor and antimicrobial activities. This highlights the importance of structural optimization in drug design .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-(cyclopropanecarboxamido)benzamido)ethyl)piperidine | Contains pyrazole and piperidine; potential antitumor activity | Inhibits ATPase activity |
| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl) | Similar thiazole and pyrazole components; antimicrobial properties | Antimicrobial activity |
| 1-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo | Incorporates thiazole; potential for drug development | Anticancer properties |
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table compares the target compound with structurally related analogs, emphasizing substituent variations and their implications:
Functional Implications of Substituent Variations
Pyrazole vs. Triazole/Imidazole: The pyrazole moiety in the target compound provides two adjacent nitrogen atoms, enabling strong hydrogen-bonding interactions. Imidazole derivatives (e.g., ) may improve π-π stacking due to their planar structure.
Carboxamide Substituents: 2,4-Dimethylphenyl (Target): Increases lipophilicity and metabolic stability but may reduce solubility. 4-Sulfamoylbenzyl: The sulfonamide group enhances water solubility and introduces hydrogen-bond acceptor/donor sites, favorable for pharmacokinetics . Thiazol-2-yl/Thiophen-2-ylmethyl: Sulfur-containing groups (e.g., thiazole or thiophene) improve electronic properties and may enhance target engagement in sulfur-rich environments (e.g., cysteine residues) .
Biphenyl vs.
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s 2,4-dimethylphenyl group likely results in lower aqueous solubility compared to sulfamoyl or thiazole derivatives .
- Metabolic Stability : Methyl groups on the phenyl ring reduce susceptibility to cytochrome P450-mediated oxidation, a common metabolic pathway .
- Binding Affinity : Triazole and imidazole analogs may exhibit stronger interactions with metal-dependent enzymes (e.g., kinases) due to their nitrogen-rich scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
